2-Oxo-2-phenylethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate
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Overview
Description
2-Oxo-2-phenylethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a phenyl group, a fluorophenyl group, and multiple oxo groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate typically involves multiple steps, starting from readily available raw materials such as benzaldehyde, aniline, and 4-fluorobenzaldehyde. The key steps in the synthesis include:
Condensation Reaction: Benzaldehyde reacts with aniline to form an intermediate Schiff base.
Fluorination: The intermediate is then fluorinated using 4-fluorobenzaldehyde under controlled conditions.
Oxidation: The resulting product undergoes oxidation to introduce the oxo groups.
Esterification: Finally, the compound is esterified to form the desired product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl and fluorophenyl groups can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxo derivatives, while reduction can yield hydroxylated products .
Scientific Research Applications
2-Oxo-2-phenylethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of drugs for treating various diseases, including cardiovascular and metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
- 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzene butaneamide
- Atorvastatin Intermediate Ⅱ
Uniqueness
2-Oxo-2-phenylethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the pharmaceutical industry .
Properties
Molecular Formula |
C24H20FNO4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
phenacyl 2-(4-fluoroanilino)-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C24H20FNO4/c25-19-11-13-20(14-12-19)26-21(15-22(27)17-7-3-1-4-8-17)24(29)30-16-23(28)18-9-5-2-6-10-18/h1-14,21,26H,15-16H2 |
InChI Key |
QCWDITFOENPJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)OCC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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